molecular formula C6H6N2O4 B13788626 Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-

Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-

Cat. No.: B13788626
M. Wt: 170.12 g/mol
InChI Key: UHOYTLPRDQZJNO-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- is a chemical compound with the molecular formula C6H6N2O4 It is known for its unique structure, which includes an imidazolidinylidene ring fused to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- typically involves the reaction of propanoic acid derivatives with imidazolidinone compounds under controlled conditions. One common method includes the condensation reaction between propanoic acid and 2,5-dioxo-4-imidazolidinone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)-.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The imidazolidinylidene ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the imidazolidinylidene ring under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted imidazolidinylidene derivatives.

Scientific Research Applications

Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- involves its interaction with specific molecular targets. The imidazolidinylidene ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid
  • 1-(2,4-(3H,5H)imidazoledione)propionic Acid
  • Hydantoin-5-propionic Acid

Uniqueness

Propanoic acid, 3-(2,5-dioxo-4-imidazolidinylidene)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

3-(2,5-dioxoimidazolidin-4-ylidene)propanoic acid

InChI

InChI=1S/C6H6N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h1H,2H2,(H,9,10)(H2,7,8,11,12)

InChI Key

UHOYTLPRDQZJNO-UHFFFAOYSA-N

Canonical SMILES

C(C=C1C(=O)NC(=O)N1)C(=O)O

Origin of Product

United States

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